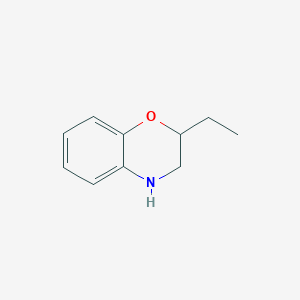

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine

Overview

Description

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine (EDB) is a heterocyclic compound that is widely used in the field of organic chemistry. EDB has been used in a variety of applications, including synthesis, drug discovery, and biochemistry. EDB is a highly versatile compound that has been used in many different research fields. EDB is a five-membered ring structure with a nitrogen atom in the center. It is a highly reactive compound and can be used for a variety of synthetic reactions.

Scientific Research Applications

Pharmaceutical Intermediate

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine: is utilized as a pharmaceutical intermediate . Its structure is amenable to further chemical modifications, which can lead to the development of new therapeutic agents. The compound’s reactivity allows for the introduction of various functional groups that can enhance biological activity or improve pharmacokinetic properties.

Antimicrobial Activity

Benzoxazine derivatives, including 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine , have shown antimicrobial activity . These compounds can inhibit the growth of various microorganisms, which is valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Potassium Channel Modulation

Certain derivatives of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine have been identified as modulators of potassium channels . Potassium channels are involved in numerous physiological processes, and their modulation can have therapeutic implications in conditions such as hypertension, arrhythmia, and epilepsy.

Anti-inflammatory Properties

The compound has been associated with anti-inflammatory properties, particularly in inhibiting COX enzymes . COX enzymes are involved in the inflammatory response, and their inhibition can provide relief from pain and inflammation, making this compound a potential candidate for anti-inflammatory drugs.

Material Science Applications

In material science, 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine can be used to synthesize polymers with specific properties . These polymers can have applications in creating materials with desired mechanical strength, thermal stability, and chemical resistance.

Analytical Chemistry

Due to its distinct chemical structure, 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine can serve as a standard or reference compound in analytical chemistry . It can be used to calibrate instruments or as a comparison in the analysis of complex mixtures.

Chemical Synthesis

This compound is also valuable in chemical synthesis as a building block for constructing more complex molecules . Its ring structure can be opened or modified to create a variety of chemical entities, which can be further explored for different scientific applications.

Mechanism of Action

Target of Action

The primary target of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine interacts with human DNA topoisomerase I, inhibiting its activity . The compound can act as both a catalytic inhibitor and a potential poison for the enzyme . As a catalytic inhibitor, it prevents enzyme-substrate binding, while as a poison, it increases the enzyme’s poisonous effect .

Biochemical Pathways

It is known that the compound interferes with the function of dna topoisomerase i, which is involved in various dna processes such as replication and transcription . This interference can lead to downstream effects such as inhibition of DNA replication and transcription, potentially leading to cell death .

Pharmacokinetics

The compound is known to be a liquid at room temperature , which may influence its absorption and distribution in the body

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine. For instance, the compound’s stability may be affected by temperature, as it is stored at room temperature Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or chemicals

properties

IUPAC Name |

2-ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h3-6,8,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGVUMQQASDBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435231 | |

| Record name | 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

1082930-33-3 | |

| Record name | 2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B1610295.png)

![3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B1610297.png)

![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)

![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)

![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)